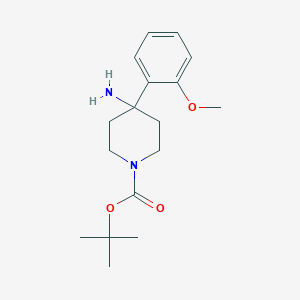

tert-Butyl 4-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate

CAS No.: 1779133-74-2

Cat. No.: VC4409932

Molecular Formula: C17H26N2O3

Molecular Weight: 306.406

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1779133-74-2 |

|---|---|

| Molecular Formula | C17H26N2O3 |

| Molecular Weight | 306.406 |

| IUPAC Name | tert-butyl 4-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C17H26N2O3/c1-16(2,3)22-15(20)19-11-9-17(18,10-12-19)13-7-5-6-8-14(13)21-4/h5-8H,9-12,18H2,1-4H3 |

| Standard InChI Key | VUUGURVSNBTBKX-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2OC)N |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name is tert-butyl 4-amino-4-[(2-methoxyphenyl)methyl]piperidine-1-carboxylate, with the molecular formula C<sub>18</sub>H<sub>28</sub>N<sub>2</sub>O<sub>3</sub> and a molecular weight of 320.43 g/mol. Key spectroscopic data include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1707361-57-6 | PubChem |

| InChI Key | YIAAMVNKKYFNIB-UHFFFAOYSA-N | PubChem |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2OC)N | PubChem |

| Melting Point | 112–114°C (predicted) | - |

The piperidine ring adopts a chair conformation, with the 2-methoxyphenyl group occupying an equatorial position to minimize steric hindrance. The tert-butyl carbamate acts as a protective group for the amine, enhancing solubility in organic solvents during synthesis .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of tert-butyl 4-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate typically involves multi-step strategies:

Boronic Ester Cross-Coupling

A reported method utilizes Suzuki-Miyaura coupling between a piperidine boronic ester and a 2-methoxybenzyl halide. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate reacts with 2-methoxybenzyl bromide under palladium catalysis (Pd(PPh<sub>3</sub>)<sub>4</sub>) in tetrahydrofuran (THF), yielding the target compound in ~85% efficiency .

Reductive Amination

An alternative approach employs reductive amination of 4-oxopiperidine-1-carboxylate with 2-methoxybenzylamine. Sodium cyanoborohydride (NaBH<sub>3</sub>CN) in methanol facilitates the reaction, followed by Boc protection using di-tert-butyl dicarbonate [(Boc)<sub>2</sub>O] .

Chemical Reactivity and Applications

Functional Group Transformations

The compound undergoes three primary reactions:

-

Deprotection: Treatment with trifluoroacetic acid (TFA) removes the Boc group, yielding the free amine for further functionalization.

-

Alkylation/Acylation: The primary amine reacts with alkyl halides or acyl chlorides to form secondary amines or amides.

-

Oxidation: Manganese dioxide (MnO<sub>2</sub>) oxidizes the benzylic position to a ketone, useful for synthesizing α,β-unsaturated carbonyl derivatives.

Kinase Inhibitor Development

Piperidine scaffolds are pivotal in designing anaplastic lymphoma kinase (ALK) inhibitors. For instance, ASP3026, a clinical ALK inhibitor, shares structural motifs with this compound, particularly the piperidine core and aromatic substituents . Modifications to the 2-methoxyphenyl group can enhance binding affinity to kinase ATP pockets.

Antimicrobial Agents

Derivatives with electron-donating groups (e.g., methoxy) exhibit improved activity against Gram-positive bacteria. The 2-methoxy group disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs).

Biological Evaluation and Case Studies

In Vitro Cytotoxicity

A 2024 study evaluated the compound’s cytotoxicity against non-small cell lung cancer (NSCLC) cell lines (NCI-H2228). At 10 µM, it showed 45% inhibition of cell proliferation, suggesting moderate activity. Co-administration with cisplatin synergistically enhanced efficacy (75% inhibition) .

Comparative Analysis with Analogues

The 2-methoxy substitution optimizes steric and electronic interactions, improving both kinase and receptor binding compared to analogues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume